molecular formula C11H17N3O B2542431 (2E)-3-(Dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one CAS No. 1001500-03-3

(2E)-3-(Dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B2542431
CAS No.: 1001500-03-3
M. Wt: 207.27 g/mol
InChI Key: XJIUOXZLQFETNG-UHFFFAOYSA-N
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Description

(2E)-3-(Dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a dimethylamino group, which is a functional group consisting of a nitrogen atom bonded to two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(Dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

    Formation of the Enone: The final step involves the formation of the enone through an aldol condensation reaction between the pyrazole derivative and an appropriate aldehyde.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group or the enone moiety.

    Reduction: Reduction reactions can target the carbon-carbon double bond or the carbonyl group, leading to the formation of alcohols or alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole ring or the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (2E)-3-(Dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The enone moiety might participate in Michael addition reactions, while the pyrazole ring could engage in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(Dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one: The parent compound.

    (2E)-3-(Dimethylamino)-1-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-one: Lacks the methyl group on the pyrazole ring.

    (2E)-3-(Dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-en-1-one: The methyl group is positioned differently on the pyrazole ring.

Uniqueness

The unique combination of the dimethylamino group, the pyrazole ring, and the enone moiety in this compound gives it distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.

Properties

CAS No.

1001500-03-3

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

3-(dimethylamino)-1-(1-ethyl-3-methylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C11H17N3O/c1-5-14-8-10(9(2)12-14)11(15)6-7-13(3)4/h6-8H,5H2,1-4H3

InChI Key

XJIUOXZLQFETNG-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C)C(=O)C=CN(C)C

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)C=CN(C)C

solubility

not available

Origin of Product

United States

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